molecular formula C19H19N3O6S2 B2484051 N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide CAS No. 922074-91-7

N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide

Cat. No. B2484051
CAS RN: 922074-91-7
M. Wt: 449.5
InChI Key: AQKJIURKCXFHCC-UHFFFAOYSA-N
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Description

The compound belongs to a class of molecules that incorporate features such as the 1,3,4-oxadiazole ring, known for its versatile pharmacological properties and utility in various scientific fields ranging from materials science to medicinal chemistry. These compounds are often synthesized for their potential applications in drug development and research due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of compounds similar to "N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)benzamide" often involves multi-step reactions, starting from basic aromatic or heteroaromatic compounds. These processes may include the formation of intermediate compounds such as hydrazinecarboxamides and oxadiazoles through reactions like condensation, cyclization, and sulfonylation. Advanced green chemistry approaches are also explored for more efficient syntheses, with a focus on minimizing environmental impact and enhancing yield (Gu et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole moiety is crucial for their biological activity and interaction with biological targets. This structure-activity relationship (SAR) is often studied using various spectroscopic and computational methods to understand how modifications in the molecular framework affect biological activity and to design more effective derivatives (Rana et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of 1,3,4-oxadiazole derivatives involves interactions with various reagents and catalysts to form new bonds or functional groups, enabling the synthesis of a wide range of compounds with diverse properties. These reactions are instrumental in the development of compounds with enhanced pharmacological activities or specific functionalities for material science applications.

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability under various conditions are essential for the practical use of these compounds in scientific research and drug development. Studies focus on understanding how structural features influence these properties to optimize the compounds for specific applications (Wang et al., 2022).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of 1,3,4-oxadiazole derivatives, including those related to the specified compound, has been a subject of interest due to their potential biological activities. For instance, Khalid et al. (2016) synthesized a series of N-substituted derivatives showing moderate to significant antibacterial activity. These compounds were synthesized through a series of steps starting from benzenesulfonyl chloride, highlighting the chemical versatility and potential for structural modifications to enhance biological activity Khalid et al., 2016.

Anticancer Activity

The design and synthesis of N-substituted benzamides and their derivatives have been explored for their anticancer properties. Ravinaik et al. (2021) reported on a series of substituted N-benzamides evaluated against various cancer cell lines, where most compounds showed moderate to excellent activity, suggesting a promising area for further investigation into cancer therapeutics Ravinaik et al., 2021.

Antimicrobial and Antitubercular Agents

Suresh Kumar et al. (2013) synthesized novel sulfonyl derivatives with significant antibacterial, antifungal, and antitubercular activities. These findings underscore the potential of these compounds as leads for developing new antimicrobial agents, particularly against tuberculosis Suresh Kumar et al., 2013.

Anti-Inflammatory and Anti-Cancer Agents

The exploration of substituted benzamide/benzene sulfonamides for their anti-inflammatory and anti-cancer properties has led to the synthesis of novel compounds. These studies indicate the therapeutic potential of such compounds, highlighting the importance of structural modification in enhancing biological activity Gangapuram & Redda, 2009.

Cardiac Electrophysiological Activity

Investigations into the cardiac electrophysiological activity of N-substituted imidazolylbenzamides or benzene-sulfonamides have identified compounds with potency comparable to known class III agents. This suggests their potential use in treating arrhythmias, emphasizing the importance of the imidazol-1-yl moiety in the structure for this activity Morgan et al., 1990.

properties

IUPAC Name

3-methylsulfonyl-N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O6S2/c1-12(2)30(26,27)16-9-5-7-14(11-16)18-21-22-19(28-18)20-17(23)13-6-4-8-15(10-13)29(3,24)25/h4-12H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKJIURKCXFHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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